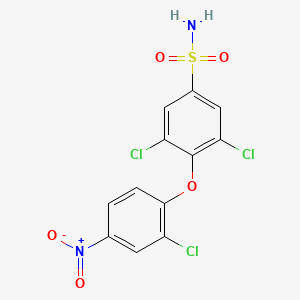![molecular formula C17H23N3O4S B2469967 methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-27-5](/img/structure/B2469967.png)
methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrothieno[2,3-c]pyridine ring suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis
The carbamoyl and cyclohexanecarboxamido groups in this compound are likely to be reactive, and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carbamoyl group could make this compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Vasodilator and Antihypertensive Activities
A study synthesized and tested a series of 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives for binding affinity to Ca2 channels, coronary vasodilator effect, and antihypertensive activity. The findings indicated potent coronary vasodilator and antihypertensive activities, especially for compounds with a lipophilic 3-alkyl substituent with moderate bulkiness. This series showed promising cardiovascular agent potential, with methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate (S-312) being highlighted as a promising cardiovascular agent (Adachi et al., 1988).
Brain-specific Delivery of Radiopharmaceuticals
Radioiodinated phenylamines attached to dihydropyridine carriers were evaluated for brain-specific delivery of radiopharmaceuticals. Compounds like 1-methyl-3-[N-[beta-(4-[125I]iodophenyl)ethyl]carbamoyl]-1,4-dihydropyridine showed good brain uptake and brain-to-blood ratios, demonstrating the potential of dihydropyridine-coupled radiopharmaceuticals to cross the blood-brain barrier and could be useful for measuring cerebral blood perfusion (Tedjamulia et al., 1985).
Anthelmintic Potential
Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate demonstrated high effectiveness against various nematode and cestode infections in different experimental and domestic animals. The compound showed 100% effectiveness against several parasites and had a large therapeutic index, indicating its great anthelmintic potentiality (Katiyar et al., 1984).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-carbamoyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-24-17(23)20-8-7-11-12(9-20)25-16(13(11)14(18)21)19-15(22)10-5-3-2-4-6-10/h10H,2-9H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDSRXKOSGICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

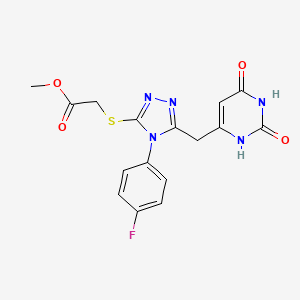
![4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2469885.png)
![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2469889.png)
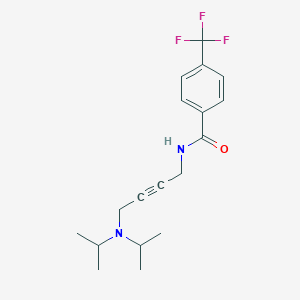
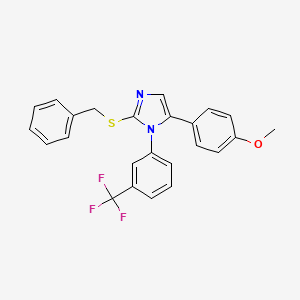
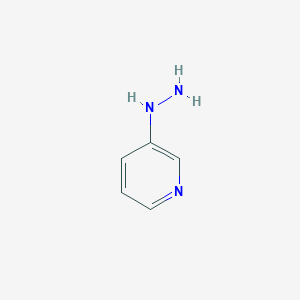

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)
